3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications
Preparation Methods
The synthesis of 3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride typically involves the heterocyclization reaction of primary amines, orthoesters, and azides . . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors . This binding can modulate the activity of these targets, leading to potential therapeutic effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride include other tetrazole derivatives such as:
3,6-diamino-1,2,4,5-tetrazine: Known for its use in energetic materials.
1,2,4-triazol-3-yl derivatives: These compounds share similar structural features and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C5H11ClN6O |
---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
3-amino-N-(2-methyltetrazol-5-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C5H10N6O.ClH/c1-11-9-5(8-10-11)7-4(12)2-3-6;/h2-3,6H2,1H3,(H,7,9,12);1H |
InChI Key |
WHCXSYOMNHPLSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.